molecular formula C16H13Cl2N5O B2969099 5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide CAS No. 1207038-66-1

5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide

Cat. No.: B2969099
CAS No.: 1207038-66-1
M. Wt: 362.21
InChI Key: XYLQJSZFVQZBBC-UHFFFAOYSA-N
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Description

5-(4-Chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a triazolidine-based carboxamide derivative featuring dual chloro substituents on its aromatic rings and a methyl group on the phenyl ring. Its structure combines a triazolidine core (a five-membered ring with three nitrogen atoms) with carboxamide functionality, which is critical for hydrogen bonding and molecular interactions.

Properties

IUPAC Name

5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c1-9-2-5-12(8-13(9)18)20-16(24)14-15(22-23-21-14)19-11-6-3-10(17)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFINBYLSVPDARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H15Cl2N5OC_{15}H_{15}Cl_2N_5O. The presence of the triazolidine ring is significant for its biological activity, as this structure is often associated with various pharmacological effects.

Research indicates that compounds containing triazole and triazolidine moieties exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial strains. For instance, studies reveal that similar compounds can inhibit bacterial growth through interference with cell wall synthesis or enzyme inhibition .
  • Urease Inhibition : Compounds with structural similarities have been identified as potent urease inhibitors, which are crucial for treating conditions like kidney stones. The inhibition mechanism often involves non-competitive inhibition, leading to decreased enzyme activity .
  • Antioxidant Properties : Certain derivatives demonstrate significant antioxidant capabilities, which can mitigate oxidative stress-related diseases .

Biological Activity Data

Activity Type Mechanism IC50 (μM) Reference
Urease InhibitionNon-competitive inhibition0.0019
AntimicrobialInhibition of bacterial growthVaried
AntioxidantRadical scavenging0.397

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

  • Urease Inhibition Study : A series of triazole derivatives were synthesized and tested for urease inhibitory activity. Among them, a derivative exhibited an IC50 value of 0.0019 μM, indicating potent inhibition compared to standard urease inhibitors .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain triazole compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested strong binding affinities to bacterial enzyme targets, supporting their potential as antibiotic agents .
  • Antioxidant Activity Assessment : A compound derived from a similar framework was evaluated for its antioxidant properties using DPPH and ABTS assays, yielding an IC50 value comparable to ascorbic acid, thus showcasing its potential in therapeutic applications against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other carboxamide derivatives allow for comparative analysis of synthesis, physicochemical properties, and substituent effects. Below is a detailed comparison based on the evidence:

Structural Analogues from Pyrazole Carboxamide Series ()

describes pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p) with chloro, cyano, and aryl substituents. Key comparisons include:

Parameter Target Compound Pyrazole Analogues (e.g., 3b, 3d)
Core Structure Triazolidine ring (N3-containing five-membered ring) Pyrazole ring (N2-containing five-membered ring)
Substituents 4-Chloroanilino, 3-chloro-4-methylphenyl Chloro, cyano, aryl (e.g., 4-fluorophenyl, 4-chlorophenyl)
Synthesis Likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) EDCI/HOBt-mediated coupling in DMF, yields 62–71%
Melting Point Not reported 123–183°C (e.g., 3b: 171–172°C; 3d: 181–183°C)
Spectral Data Not available Distinct $ ^1H $-NMR signals for aryl protons (δ 7.2–8.1), IR carbonyl stretch (~1636 cm$^{-1}$)

Key Differences :

  • Chloro substituents in both compounds enhance lipophilicity, but the methyl group in the target’s phenyl ring could improve metabolic stability over cyano groups in analogues like 3a .
Triazolidine-Based Analogues ()

references 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, differing in the N-substituent (2-(4-chlorophenyl)ethyl vs. 3-chloro-4-methylphenyl).

Parameter Target Compound Ethyl-Substituted Analogue
N-Substituent 3-Chloro-4-methylphenyl (bulky, lipophilic) 2-(4-Chlorophenyl)ethyl (flexible, moderate lipophilicity)
Bioavailability Likely reduced due to steric hindrance Potentially improved due to ethyl linker enhancing solubility

Implications :

  • The bulky 3-chloro-4-methylphenyl group in the target compound may hinder interaction with enzymatic active sites compared to the ethyl-linked analogue.
Pyrazole Carboxamides with Antimalarial Activity ()

highlights pyrazole-4-carboxamides (e.g., 9a–j) with antimalarial properties. These compounds feature methylthio and oxomorpholino groups, unlike the target’s chloro/methyl substituents.

Parameter Target Compound Antimalarial Pyrazole Analogues
Functional Groups Chloro, methyl Methylthio, oxomorpholino
Synthesis Not described Schiff base formation via aromatic aldehydes and acetic acid catalysis
Biological Activity Undocumented Moderate to high antimalarial activity (IC$_{50}$ values not provided)

Key Insight :

  • The target’s chloro groups may enhance target binding (common in kinase inhibitors), whereas methylthio/oxomorpholino groups in 9a–j likely improve solubility and parasite membrane penetration .

Critical Analysis of Substituent Effects

  • However, excessive chlorination (e.g., 3b) may reduce solubility .
  • Methyl vs. Cyano Groups: The methyl group in the target compound offers metabolic stability over the cyano group in 3a, which is prone to hydrolysis .
  • Core Heterocycles : Triazolidine (target) vs. pyrazole (analogues) affects electron distribution and hydrogen-bonding capacity, influencing interactions with biological targets.

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